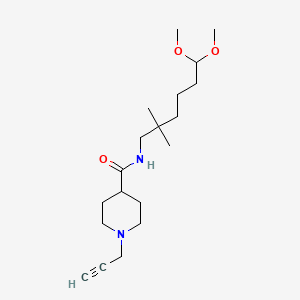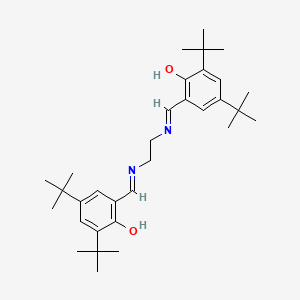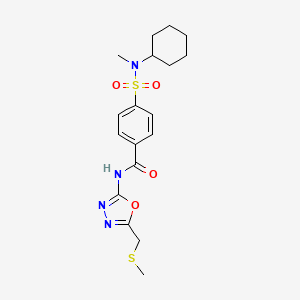![molecular formula C10H18O B2682635 [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287274-28-4](/img/structure/B2682635.png)
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ease of synthesis. It belongs to the class of indole-based synthetic cannabinoids and is known for its psychoactive effects.
Wissenschaftliche Forschungsanwendungen
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the immune system, as well as their potential use in treating various medical conditions.
Wirkmechanismus
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. It has been shown to have a high affinity for these receptors, which results in its potent psychoactive effects. This compound also affects other neurotransmitter systems in the brain, including the dopamine and serotonin systems, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. This compound has also been shown to affect the immune system, with some studies suggesting that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, this compound also has several limitations. Its potency makes it difficult to accurately dose, which can make it challenging to study its effects in a controlled manner. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential use in treating medical conditions, such as chronic pain or inflammation. Another area of interest is its potential use in studying the effects of synthetic cannabinoids on the human body. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the brain and other physiological systems.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ease of synthesis. It has been used in scientific research to study the effects of synthetic cannabinoids on the human body, and has been shown to have a range of biochemical and physiological effects. While this compound has several advantages for use in lab experiments, it also has several limitations, including its potency and psychoactive effects. Future research on this compound may focus on its potential use in treating medical conditions, as well as its effects on the brain and other physiological systems.
Synthesemethoden
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using various methods, including the condensation of 2-methylpropylamine with 4-cyanobenzyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the condensation of 2-methylpropylamine with 4-cyanobenzaldehyde, followed by reduction with sodium borohydride. The synthesis of this compound is relatively simple and can be performed using readily available reagents.
Eigenschaften
IUPAC Name |
[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZZSHZTLQYBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2682554.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2682557.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)

![1-(3-Fluoro-4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2682570.png)


